molecular formula C14H9NO2 B1606833 1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione CAS No. 6637-45-2

1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

Cat. No. B1606833
CAS RN: 6637-45-2
M. Wt: 223.23 g/mol
InChI Key: ISPTVBCAVIHHEF-UHFFFAOYSA-N
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Description

“1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” is a complex organic compound. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) .


Synthesis Analysis

While specific synthesis methods for “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” are not available, similar compounds are often synthesized through various organic reactions. For instance, the reactions of naphthalenyl radicals with acetylene have been studied .

Scientific Research Applications

Chemosensors for Transition Metal Ions

The study of naphthoquinone derivatives has shown that these compounds can act as effective chemosensors for transition metal ions. Specific derivatives have been synthesized and characterized, exhibiting remarkable selectivity towards certain metal ions like Cu^2+ and Mn^2+, with the complexation process often accompanied by a significant color change, enabling visual detection of these ions in various solvents. This property is particularly useful for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Fluorescence Emission Studies

Another area of application involves the study of fluorescence emission changes in naphthoquinone derivatives upon interaction with metal ions. Certain derivatives have shown to be highly selective in their fluorescence response to specific metal ions, such as Mn^2+ and Cd^2+, providing potential tools for the development of new fluorescent materials for sensors and imaging applications (Jali, Masud, & Baruah, 2013).

Optical and Electronic Applications

Research has also extended into the use of naphthoquinone derivatives as chromophores for optoelectronic applications. These compounds have been designed and synthesized with specific structural motifs to exhibit desirable photophysical properties, such as solvatochromism, which is essential for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and photodynamic therapy (Pigot et al., 2019).

Corrosion Inhibition

Naphthoquinone derivatives have been evaluated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion of carbon steel in hydrochloric acid medium, with their efficiency increasing with concentration. The mechanism involves adsorption of the compounds on the metal surface, suggesting their utility in protecting industrial machinery and infrastructure (Zarrouk et al., 2015).

Safety And Hazards

The safety and hazards of “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” would depend on its specific properties. Generally, all chemicals should be handled using standard procedures for work with chemicals .

Future Directions

The future directions for “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” would depend on its potential applications. For instance, if it shows promise in pharmaceutical applications, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-naphthalen-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPTVBCAVIHHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287821
Record name 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione

CAS RN

6637-45-2
Record name MLS002667550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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